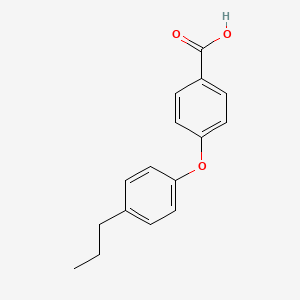

4-(4-Propylphenoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Propylphenoxy)benzoic acid is a chemical compound with the molecular formula C16H16O3 . It is used as an intermediate in the synthesis of certain compounds .

Synthesis Analysis

The synthesis of 4-(4-Propylphenoxy)benzoic acid involves multiple steps . One method involves adding diphenyl ether and dichloromethane into a reactor, followed by anhydrous aluminum trichloride. After stirring, acetic anhydride is added, the reactor is heated, and stirring continues . Another method involves a multi-step reaction with hydrogen, toluene, pyridine, dichloromethane, palladium diacetate, 1,1’-bis-(diphenylphosphino)ferrocene, and potassium acetate .Molecular Structure Analysis

The molecular structure of 4-(4-Propylphenoxy)benzoic acid can be represented as C16H16O3 . The InChI code for this compound is 1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) .Chemical Reactions Analysis

The chemical reactions involving 4-(4-Propylphenoxy)benzoic acid are complex and can involve various other compounds . For example, it can undergo an acid-base reaction, converting it from a neutral to an ionic form .Physical And Chemical Properties Analysis

4-(4-Propylphenoxy)benzoic acid is a powder with a molecular weight of 256.3 . Its physical and chemical properties can be affected by pH .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Development

Cyclopolymerization of 1,6-Heptadiynes : Research by Mayershofer, Nuyken, and Buchmeiser (2006) demonstrated the use of benzoic acid derivatives in the synthesis of ruthenium-based catalysts for the cyclopolymerization of 1,6-heptadiynes. This process leads to the creation of block and tristar copolymers, showcasing the utility of such compounds in developing advanced polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).

Polybenzoxazine Development : Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of benzoic acid, as a renewable building block for enhancing the reactivity of molecules toward benzoxazine ring formation. This novel approach offers a sustainable alternative to traditional methods, paving the way for new applications in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Liquid Crystal Intermediates

- Synthesis of Liquid Crystal Intermediates : Dou Qing (2000) highlighted the synthesis of liquid crystal intermediates from 4-phenylphenol, leading to compounds that are critical for the production of ferroelectric and antiferroelectric liquid crystals. This research underscores the importance of benzoic acid derivatives in the field of advanced display technologies (Dou Qing, 2000).

Enzymatic Oxidative Polymerization

- Enzymatic Polymerization : Kumbul, Gokturk, Turac, and Sahmetlioglu (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, showing how benzoic acid derivatives can be used to produce polymers with high thermal stability. This study contributes to the understanding of green chemistry approaches in polymerization (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Biotechnological Applications

- Biotechnological Synthesis : Aresta, Quaranta, Liberio, Dileo, and Tommasi (1998) presented a method for synthesizing 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This represents a significant step forward in the biotechnological application of enzymes for the production of benzoic acid derivatives (Aresta, Quaranta, Liberio, Dileo, & Tommasi, 1998).

Safety and Hazards

4-(4-Propylphenoxy)benzoic acid is classified as a hazard under GHS07. It can cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H372). It is also harmful to aquatic life (H402) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing personal protective equipment .

Wirkmechanismus

Target of Action

Similar compounds like benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives typically act through nucleophilic substitution reactions . They can undergo both SN1 and SN2 reactions at the benzylic position .

Biochemical Pathways

Benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted as conjugates .

Result of Action

Similar compounds like benzoic acid derivatives are known to have antimicrobial properties and are widely used as food preservatives .

Action Environment

The action, efficacy, and stability of 4-(4-Propylphenoxy)benzoic acid can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds.

Eigenschaften

IUPAC Name |

4-(4-propylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBQBPOXIBJURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Propylphenoxy)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2996561.png)

![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)

![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)